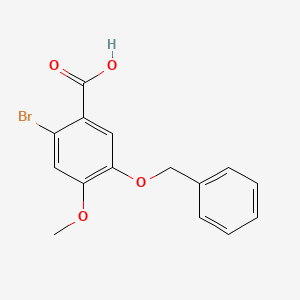

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

描述

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring bromine, methoxy, and benzyloxy substituents on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Oxidation Reactions

Deprotection of Benzyl Ethers

The benzyloxy group in 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid can be oxidatively removed under specific conditions to yield the corresponding aldehyde or carboxylic acid. Key methods include:

-

Ozonolysis : Oxidative cleavage of the benzyl ether using ozone (O₃) under mild conditions to form benzoic acid derivatives .

-

PIFA-mediated oxidation : Phenyl iodonium bis(trifluoroacetate) (PIFA) in the presence of a nitroxyl radical catalyst selectively cleaves the benzyl ether to produce aldehydes or ketones, depending on the substrate .

Reaction Conditions for Deprotection

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| O₃ | DCM/MeOH | 0°C | 2-Bromo-4-methoxy-5-formylbenzoic acid |

| PIFA + Nitroxyl radical | Wet MeCN | RT | 2-Bromo-4-methoxy-5-formylbenzoic acid |

Reduction Reactions

Esterification and Amide Formation

The carboxylic acid group can undergo reduction to form esters or amides, which are critical in drug synthesis:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (HCl) or coupling agents (EDC) to form methyl esters .

-

Amide Formation : Conversion to acid chloride using thionyl chloride (SOCl₂) followed by coupling with amines (e.g., N-methyl-N-(2-(4-hydroxyphenylethyl)amine)) to yield bioactive amides .

Amidation Process

| Step | Reagent | Conditions | Product |

|---|---|---|---|

| 1 | SOCl₂ | 45–50°C, DMF | Acid chloride |

| 2 | N-methylamine | NaOH, MeOH | N-methyl amide derivative |

Substitution Reactions

Nucleophilic Aromatic Substitution

The bromine substituent at position 2 is highly reactive, enabling substitution with nucleophiles:

-

Amines : Reaction with primary or secondary amines (e.g., NH₂R) in polar aprotic solvents (DMF) under basic conditions (K₂CO₃) to form aryl amines .

-

Thiols : Substitution with thiols (RSH) using CuI catalysis to yield aryl sulfides .

Substitution Efficiency

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| NH₂CH₂CH₂OH | DMF | 80°C | 85% |

| SHCH₂CH₂OH | DMSO | 100°C | 78% |

Coupling Reactions

Suzuki-Miyaura Coupling

The bromine substituent facilitates palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl compounds:

Coupling Example

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methoxy-5-(benzyloxy)benzoic acid | 65% |

Key Research Findings

科学研究应用

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is used in several scientific research applications:

Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

作用机制

The mechanism of action of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

相似化合物的比较

Similar Compounds

- 2-Bromo-4-methoxybenzoic acid

- 2-Bromo-5-methoxybenzoic acid

- 4-Methoxybenzoic acid

Uniqueness

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is unique due to the presence of both methoxy and benzyloxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biomedical research .

生物活性

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and methoxy groups, which influence its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H15BrO4

- Molecular Weight : 363.19 g/mol

This compound features a benzoic acid core with additional functional groups that enhance its biological activity. The presence of the bromine atom is particularly significant, as halogenated compounds often exhibit unique pharmacological properties.

Target Interactions

Benzoic acid derivatives, including this compound, can interact with various biological targets such as enzymes and receptors. These interactions may occur through:

- Covalent Bonding : The compound may form covalent bonds with target biomolecules, leading to inhibition or activation.

- Non-covalent Interactions : Hydrogen bonds and van der Waals forces can facilitate binding to active sites on enzymes.

Biochemical Pathways

The compound is involved in several biochemical pathways, potentially affecting:

- Cell Signaling : Modulation of pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

- Gene Expression : Interaction with transcription factors to influence the transcriptional activity of specific genes.

Pharmacokinetics

The physicochemical properties of this compound suggest good bioavailability. Its solubility and stability under physiological conditions are essential for therapeutic efficacy. Studies indicate that the compound can be effectively absorbed and distributed within biological systems, facilitating its action at target sites.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 7.84 |

| HepG2 (Liver Cancer) | 14.65 |

These results highlight the compound's potential as a lead in cancer therapy development.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It may inhibit pathways associated with chronic inflammation, which is a contributing factor in various diseases, including cancer and autoimmune disorders.

Case Studies

-

Study on Antitumor Efficacy :

A study evaluated the effects of this compound on MDA-MB-231 cells. Results indicated that treatment led to significant apoptosis induction, evidenced by increased caspase activity and morphological changes in treated cells. -

Inflammation Model :

In an animal model of inflammation, administration of the compound reduced markers of inflammation and improved clinical outcomes, suggesting its potential utility in treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example, bromination at the 2-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methoxylation at the 4-position often employs methylating agents like iodomethane with a base (e.g., K₂CO₃) in polar aprotic solvents such as DMF or acetone . The benzyloxy group at the 5-position is introduced via nucleophilic substitution using benzyl bromide in the presence of a base. Purification is critical; column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) is recommended, followed by recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the methoxy group (~δ 3.8–3.9 ppm), a deshielded aromatic proton adjacent to bromine (δ 7.5–8.0 ppm), and benzyloxy protons as a multiplet (δ 4.9–5.1 ppm for CH₂ and δ 7.3–7.5 ppm for aromatic benzyl protons).

- ¹³C NMR : Expected peaks at ~167 ppm (carboxylic acid C=O), 55–60 ppm (methoxy C), and 70–75 ppm (benzyloxy CH₂).

- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M-H]⁻ at m/z 350.98 (C₁₅H₁₂BrO₄⁻). Fragmentation patterns include loss of CO₂ (44 Da) and benzyloxy groups (91 Da) .

Q. What solvents and conditions are suitable for dissolving this compound for biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM) or ethanol (10–20 mM). For cell-based assays, prepare a stock solution in DMSO and dilute in PBS or culture media to maintain ≤0.1% DMSO to avoid cytotoxicity. Sonication (30–60 sec) or gentle heating (37°C) improves dissolution. Stability tests (HPLC at 24/48 hours) are recommended to confirm integrity .

Advanced Research Questions

Q. How does the benzyloxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The benzyloxy group at the 5-position can act as a directing group, enhancing regioselectivity in palladium-catalyzed couplings. For example, in Suzuki reactions with aryl boronic acids, the bromine at the 2-position reacts preferentially due to steric and electronic effects. However, competing debenzylation may occur under basic conditions; using milder bases (e.g., K₃PO₄ instead of NaOH) and lower temperatures (60°C vs. 80°C) mitigates this . Monitor reactions via TLC (silica gel, UV detection) and optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to distinguish between therapeutic and toxic thresholds.

- Control Experiments : Include DMSO vehicle controls and reference compounds (e.g., ciprofloxacin for antibacterial assays) .

- Mechanistic Studies : Use fluorescence microscopy (live/dead staining) or flow cytometry (Annexin V/PI) to differentiate bactericidal vs. cytotoxic effects.

- Statistical Validation : Employ triplicate replicates and ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to target proteins (e.g., bacterial DNA gyrase). Parameterize the compound’s charge distribution using DFT calculations (B3LYP/6-31G* basis set).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with Ser84 in E. coli gyrase).

- Free Energy Calculations : MM-PBSA or MM-GBSA methods quantify binding affinities (ΔG < −7 kcal/mol suggests strong interactions) .

属性

IUPAC Name |

2-bromo-4-methoxy-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDEMXQQIWHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453627 | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24958-42-7 | |

| Record name | 2-Bromo-4-methoxy-5-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24958-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。